

Furfuryl formate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl formate*

Cat. No.: *B077410*

[Get Quote](#)

Furfuryl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of **furfuryl formate**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. This document consolidates key data into structured tables for easy reference, details experimental protocols, and includes visualizations to elucidate the compound's structure and related workflows.

Chemical Structure and Identification

Furfuryl formate, with the IUPAC name furan-2-ylmethyl formate, is an organic compound characterized by a furan ring substituted with a formate ester group attached to a methylene bridge.

Caption: Chemical structure of **furfuryl formate**.

Physicochemical Properties

Furfuryl formate is a colorless to pale yellow liquid with an ethereal aroma.[\[1\]](#) A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Furfuryl Formate**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ O ₃	[1] [2] [3] [4]
Molecular Weight	126.11 g/mol	[1] [2] [3]
Boiling Point	170-171 °C at 760 mmHg 166.3 °C at 760 Torr 66.2-66.5 °C at 16 Torr	[2] [3] [5]
Melting Point	Not reported (liquid at room temperature)	
Density	1.165-1.171 g/cm ³ at 20 °C 1.1830 g/cm ³ at 0 °C 1.1584 g/cm ³ at 25 °C	[1] [2] [3]
Refractive Index	1.463-1.469 at 20 °C	[1] [2]
Solubility	Practically insoluble to insoluble in water; Soluble in ethanol	[1] [2]
Flash Point	56.67 °C (134.00 °F)	[5]
CAS Number	13493-97-5	[3] [4]
InChIKey	FPRQARNPKWVCNI-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=COC(=C1)COC=O	[3]

Experimental Protocols

Synthesis of Furfuryl Formate

A documented method for the synthesis of **furfuryl formate** involves the reaction of furfuryl alcohol with acetyl formate. It is important to note that the reaction of furfuryl alcohol with concentrated formic acid has been reported to be explosive.[\[6\]](#)

Materials:

- Furfuryl alcohol
- Acetyl formate
- Sodium formate
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate
- Water

Equipment:

- Flask with a mercury-seal stirrer
- Water bath
- Separatory funnel
- Distillation apparatus with a 45-cm Widmer column

Procedure:

- To a mixture of 2.5 moles of furfuryl alcohol and 0.75 moles of sodium formate in a flask equipped with a mercury-seal stirrer, add 3.4 moles of acetyl formate dropwise.
- Cool the flask with tap water during the addition of acetyl formate.
- After the addition is complete, immerse the flask in a water bath at 60°C for five hours, with continuous stirring.

- Separate the resulting mixture by adding water, in which the **furfuryl formate** ester is nearly insoluble.
- Withdraw the ester layer and wash it with saturated aqueous sodium bicarbonate.
- Separate the ester layer again and dry it over anhydrous sodium sulfate.
- Purify the crude product by distillation at 16 mm pressure using a 45-cm Widmer column.

Purification

Purification of the synthesized **furfuryl formate** is typically achieved through distillation under reduced pressure as described in the synthesis protocol. For furan derivatives, liquid chromatography can also be an effective purification method.

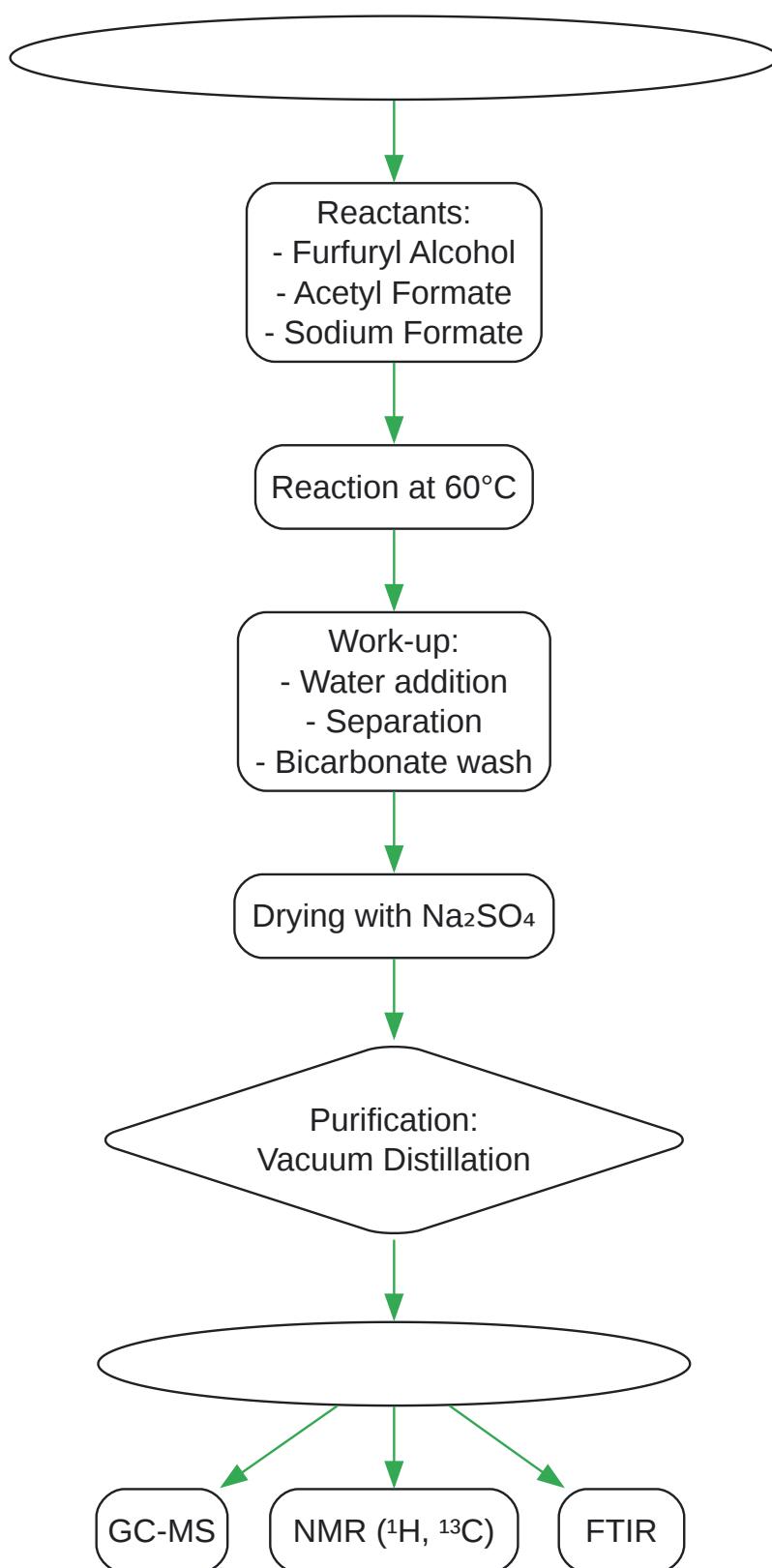
General Liquid Chromatography Protocol for Furan Derivatives:

- Stationary Phase: Silicate-based material.
- Mobile Phase: An organic acid, such as acetic acid, propionic acid, or formic acid. This method is advantageous as it operates at lower temperatures, preventing thermal decomposition of the target compound.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of **furfuryl formate**. The following conditions have been reported for the analysis of furan derivatives:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium.
- Injector Temperature: 280 °C.
- Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 80°C, then at 7°C/min to 160°C, then at 9°C/min to 200°C, and finally at 20°C/min to 280°C, holding for 10 minutes.


- Mass Spectrometry: Electron Ionization (EI) at 70 eV.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental parameters for **furfuryl formate** were not detailed in the searched literature, typical conditions for acquiring ¹H and ¹³C NMR spectra of similar furan derivatives involve using a standard NMR spectrometer (e.g., 300-500 MHz) with deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in **furfuryl formate**. Spectra can be recorded using a standard FTIR spectrometer. For liquid samples, a common technique is to place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of **furfuryl formate** to its subsequent analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of **furfuryl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furfuryl formate | C6H6O3 | CID 556916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemeo.com [chemeo.com]
- 5. furfuryl formate, 13493-97-5 [thegoodsentscompany.com]
- 6. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Furfuryl formate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077410#furfuryl-formate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b077410#furfuryl-formate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com